molecular formula C9H11IO2 B14339119 2-Iodo-1,5-dimethoxy-3-methylbenzene CAS No. 102879-22-1

2-Iodo-1,5-dimethoxy-3-methylbenzene

Cat. No.: B14339119
CAS No.: 102879-22-1
M. Wt: 278.09 g/mol
InChI Key: BPHOSJMNUVESAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H11IO2. It is a derivative of benzene, where the benzene ring is substituted with iodine, two methoxy groups, and a methyl group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,5-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,5-dimethoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,5-dimethoxy-3-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,5-dimethoxy-3-methylbenzene.

    Oxidation: Products include 2-iodo-1,5-dimethoxy-3-methylbenzaldehyde or 2-iodo-1,5-dimethoxy-3-methylbenzoic acid.

    Reduction: The major product is 1,5-dimethoxy-3-methylbenzene.

Scientific Research Applications

2-Iodo-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

    Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Iodo-1,5-dimethoxy-3-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The methoxy groups, on the other hand, donate electron density to the ring, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1,3-dimethoxy-5-methylbenzene: Similar structure but different positions of the methoxy groups.

    2-Iodo-1,4-dimethoxy-3-methylbenzene: Another isomer with methoxy groups at different positions.

    2-Bromo-1,5-dimethoxy-3-methylbenzene: Similar compound with bromine instead of iodine.

Uniqueness

2-Iodo-1,5-dimethoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of iodine makes it a valuable intermediate for further functionalization, while the methoxy groups enhance its solubility and stability.

Properties

CAS No.

102879-22-1

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

2-iodo-1,5-dimethoxy-3-methylbenzene

InChI

InChI=1S/C9H11IO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3

InChI Key

BPHOSJMNUVESAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.